molecular formula C11H17BO3S B2739883 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2073096-04-3

2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2739883
M. Wt: 240.12
InChI Key: UFBFVWNPIAHXRY-UHFFFAOYSA-N
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Description



  • 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic compound with a sulfur atom and a boron atom in its structure.

  • It has applications in medicinal chemistry and material science.

  • Commercially available drugs like Tipepidine, Tiquizium Bromides, and others also contain the thiophene nucleus.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate thiophene derivatives with boron reagents.

    • Detailed synthetic routes and conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound has a five-membered heterocyclic ring containing a sulfur atom and a boron atom.

    • Its molecular formula is C<sub>11</sub>H<sub>17</sub>BO<sub>3</sub>S.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including boron-based transformations.

    • Further studies are needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 240.13 g/mol

    • Melting Point : Approximately -38°C

    • Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water.




  • Scientific Research Applications

    Synthesis and Electrochemical Applications

    The chemical structure of 2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique electrochemical properties, making it valuable in the synthesis of polymers with specific functionalities. For instance, aminoxyl-functionalized polythiophene has been synthesized for its electrochemical applications, showing promise in oxidation processes at lower potentials, which could be beneficial for various industrial and research applications (Iragi et al., 1995).

    Polymer Synthesis and Enhancement

    The molecule has been involved in the synthesis of enhanced electrochromic films. A specific instance includes the synthesis of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups, demonstrating improved electrochromic properties, such as higher contrast ratios and coloration efficiencies. These advancements are crucial for developing more efficient electrochromic devices, which have applications ranging from smart windows to energy-efficient displays (Zhang et al., 2014).

    Advanced Material Development

    The compound also serves as a precursor in the development of advanced materials, particularly in the synthesis of polymers with thermally sensitive properties. These materials have significant potential in creating smart textiles and responsive surfaces that can adapt to environmental changes, offering innovative solutions for sustainability and comfort (Han et al., 2003).

    Structural Variations and Phase Transitions

    Research into the structural variations and phase transitions of related thiophene derivatives has provided insights into reversible and irreversible phase transitions. Such studies are crucial for the design of materials with phase-change memory applications, potentially revolutionizing data storage technologies (Beldjoudi et al., 2018).

    Spectroscopic Studies

    Spectroscopic studies of oligomerized 3-methoxythiophene, closely related to the compound , have elucidated the formation of bipolarons, which are crucial for understanding charge transport in conducting polymers. This research is foundational for developing advanced electronic and optoelectronic devices (Chang & Miller, 1987).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • Researchers should handle it following standard laboratory safety protocols.




  • Future Directions



    • Investigate its potential therapeutic applications.

    • Explore its reactivity in various chemical transformations.

    • Assess its stability and toxicity profiles.




    properties

    IUPAC Name

    2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFBFVWNPIAHXRY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17BO3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    240.13 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    CAS RN

    2073096-04-3
    Record name 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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